3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
Beschreibung
Eigenschaften
Molekularformel |
C13H16IN3 |
|---|---|
Molekulargewicht |
341.19 g/mol |
IUPAC-Name |
3-[4-iodo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyridine |
InChI |
InChI=1S/C13H16IN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-5-4-6-15-7-11/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
FUQCWLIYULVODJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC(C)C)C2=CN=CC=C2)I |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Pyrazole Core with Isobutyl and Methyl Substituents
Alkylation of Pyrazole Boronic Esters : The isobutyl group at the N1 position of pyrazole can be introduced by alkylation of 4-pyrazoleboronic acid pinacol ester with isobutyl halides under basic conditions (e.g., potassium carbonate) in dimethylformamide at 60 °C. This step yields isobutyl-substituted pyrazole boronic esters in moderate to good yields (around 58%).
Methyl Substitution : The methyl group at the C5 position is typically introduced during the initial pyrazole synthesis by using methyl-substituted β-dicarbonyl compounds (e.g., ethyl acetoacetate or acetylacetone) in condensation reactions with hydrazine derivatives.
Iodination of the Pyrazole Ring
- Iodination at the C4 position of the pyrazole ring is achieved by halogenation reactions using sodium iodide in the presence of copper catalysts. For example, a copper-catalyzed substitution reaction with sodium iodide and copper(I) iodide in acetonitrile at 50 °C for 2 hours can introduce iodine efficiently, yielding the 4-iodopyrazole derivative with high yield (~95%).
Coupling of Pyrazole with Pyridine
Suzuki-Miyaura Cross-Coupling : The key step to attach the pyrazole ring to the pyridine core at the 3-position involves Suzuki coupling between a halogenated pyridine (e.g., 3-bromopyridine) and the pyrazole boronic ester. This reaction is typically catalyzed by palladium complexes such as PdCl2(PPh3)2, in the presence of bases like cesium carbonate, in dry solvents such as dimethylformamide or dimethoxyethane under nitrogen atmosphere at 85–100 °C.
This method allows installation of the pyrazolyl substituent onto pyridine with control over regioselectivity and functional group tolerance.
Alternative Copper-Catalyzed Substitution
- Another approach involves copper-catalyzed substitution of 2-bromo-6-pyrazolylpyridine with nucleophilic pyrrole derivatives, which can be adapted for pyrazole coupling as well. Copper(I) iodide or copper(II) acetate catalysts under alkaline conditions (sodium carbonate or potassium hydroxide) in solvents like 1,4-dioxane or toluene at 60–140 °C facilitate the coupling.
Representative Reaction Conditions and Yields
Mechanistic Insights and Optimization
The iodination step involves nucleophilic substitution facilitated by copper catalysts, enabling selective halogenation without affecting other functional groups.
Suzuki coupling efficiency depends on the purity of boronic esters and halogenated pyridine, solvent dryness, and inert atmosphere to prevent side reactions.
Increasing equivalents of acetic acid and using molecular oxygen as oxidant have been shown to improve yields in related pyrazolopyridine syntheses, indicating mild oxidative conditions favor cyclization and substitution steps.
Alkylation of pyrazole boronic esters prior to coupling simplifies purification and enhances overall yield compared to post-coupling alkylation.
Summary of Key Research Discoveries
Efficient synthesis of pyrazolyl pyridine derivatives with halogen substituents is achievable via copper-catalyzed iodination and palladium-catalyzed Suzuki coupling.
Alkylation of pyrazole boronic esters with isobutyl groups is a practical approach to introduce N-substitution before coupling.
Reaction conditions such as solvent choice, temperature, catalyst loading, and atmosphere significantly affect the yield and purity of the final compound.
Recent advances highlight the use of green chemistry principles, such as catalyst-free oxidative cyclizations promoted by acetic acid and molecular oxygen, which may be adaptable for related pyrazolyl pyridine syntheses.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom on the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the iodine atom and other substituents can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
3-((4-Methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine (MPI)
- Structural Differences: MPI contains an imidazo[1,2-a]pyridine core, which is fused to a pyridine ring, whereas the target compound has a non-fused pyrazole-pyridine system. MPI features a selanyl (-Se-) group attached to a 4-methoxyphenyl substituent, contrasting with the iodine atom in the target compound.
- Functional Implications: The selanyl group in MPI may enhance antioxidant properties compared to the iodine in the target compound, which is more likely to participate in halogen bonding or act as a leaving group in synthetic chemistry.
L 745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3-b]pyridine)
- Structural Differences :
- L 745,870 contains a pyrrolo[2,3-b]pyridine scaffold fused to a piperazine-chlorophenyl group, differing from the pyrazole-pyridine architecture of the target compound.
- The target compound lacks the piperazine moiety, which is critical for dopamine D4 receptor binding in L 745,870.
- Functional Implications: The piperazine group in L 745,870 enables hydrogen bonding and ionic interactions with receptors, whereas the isobutyl group in the target compound may prioritize hydrophobic interactions.
5-[4-(1H-Pyrazol-1-YL)Benzyl]-1,3-Thiazolane-2,4-Dione
- Structural Differences :
- This compound combines a thiazolidine-2,4-dione core with a pyrazole-substituted benzyl group, whereas the target compound lacks the thiazolidine ring.
- The benzyl-pyrazole linkage contrasts with the direct pyrazole-pyridine bond in the target compound.
- Functional Implications :
- Thiazolidine-2,4-dione derivatives are associated with antidiabetic activity (e.g., PPAR-γ agonism), suggesting divergent therapeutic applications compared to the target compound.
- The absence of a thiazolidine ring in the target compound may reduce metabolic stability but improve synthetic accessibility.
Biologische Aktivität
3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological activity, and relevant case studies.
Structural Characteristics
The molecular formula of 3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is C13H16IN3, with a molecular weight of approximately 341.19 g/mol. The structure features a pyridine ring and a pyrazole moiety, with an iodine atom at the para position of the pyrazole ring and an isobutyl group contributing to its unique chemical properties.
Synthesis Methods
Several synthetic routes have been developed for producing 3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine. These include:
- Nucleophilic Substitution Reactions : Utilizing iodine as a leaving group to introduce various functional groups.
- Cyclization Techniques : Employing cyclization methods involving hydrazones or other precursors to form the pyrazole ring.
- Optimized Synthetic Pathways : Recent advancements in continuous flow reactors have improved yield and purity, making the synthesis more efficient for industrial applications .
Enzyme Inhibition and Pharmacological Properties
Research indicates that 3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine exhibits significant biological activity, particularly as an enzyme inhibitor. Its structural components allow it to interact with various biological targets, influencing their activity. Notably, compounds in this class are known for their anti-inflammatory and antitumor properties .
Key Findings on Biological Activity:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines.
- Enzyme Interaction Studies : Molecular docking simulations suggest strong binding affinities to specific enzymes, which may lead to therapeutic applications in cancer and inflammatory diseases .
Case Study 1: TBK1 Inhibition
A study highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. While not directly testing 3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine, it provides insight into the biological relevance of similar compounds. The lead compound identified exhibited an IC50 value of 0.2 nM against TBK1, suggesting that structural modifications could enhance the inhibitory effects of related compounds .
Case Study 2: Antiproliferative Effects
In vitro studies demonstrated that derivatives similar to 3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine exhibited significant antiproliferative effects across multiple cancer cell lines (e.g., A172, U87MG). The methodology involved treating cultured cells with increasing doses of the compound and measuring the inhibition rates using sulforhodamine B assays .
Comparison with Similar Compounds
The uniqueness of 3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine lies in its specific combination of functional groups. Below is a comparison table highlighting similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Iodoquinoline | Contains an iodine atom and a quinoline ring | Known for its antimalarial properties |
| 5-Methylpyrazole | Features a methyl group on the pyrazole ring | Investigated for its role in inhibiting certain enzymes |
| 2-Pyridone Derivatives | Contains a pyridone structure | Exhibits diverse biological activities including antimicrobial effects |
Q & A
Q. What are the optimal synthetic routes for 3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine?
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole core followed by functionalization. Key steps include:
- Condensation reactions to construct the pyrazole ring, using precursors like β-diketones or hydrazine derivatives.
- Iodination at the 4-position of the pyrazole via electrophilic substitution, requiring controlled temperatures (0–5°C) and reagents such as iodine monochloride (ICl).
- Isobutyl group introduction through alkylation under basic conditions (e.g., K₂CO₃ in DMF).
- Pyridine coupling via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.
Optimization often involves microwave-assisted synthesis to enhance yields and reduce reaction times .
Q. What characterization techniques are essential for confirming the structure of this compound?
- X-ray crystallography : Resolves atomic positions and confirms stereochemistry. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., distinguishing isobutyl CH₂ groups at δ ~2.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₄H₁₇IN₄ requires m/z 392.03 for [M+H]⁺).
- Elemental analysis : Validates purity and stoichiometry .
Q. How is the biological activity of this compound initially screened in drug discovery?
- In vitro assays : Enzymatic inhibition studies (e.g., CYP450 isoforms) using fluorogenic substrates.
- Cell-based assays : Cytotoxicity profiling (e.g., IC₅₀ determination in cancer cell lines).
- Molecular docking : Preliminary assessment of binding affinity to target proteins (e.g., kinases or receptors) using software like AutoDock or Schrödinger .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Pyrazole substituents : The 4-iodo group enhances halogen bonding with protein targets, while the isobutyl chain impacts lipophilicity and membrane permeability.
- Pyridine position : The 3-pyridyl group’s orientation affects π-π stacking in enzyme active sites.
- Methodology : Quantitative structure-activity relationship (QSAR) models and free-energy perturbation (FEP) simulations guide rational design .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Q. How can hydrogen bonding patterns in the crystal lattice predict solubility or stability?
- Graph-set notation : Classify motifs (e.g., R₂²(8) rings) to identify strong vs. weak interactions.
- Solubility prediction : High-density hydrogen bonding correlates with low solubility due to lattice stability.
- Polymorphism screening : Differential Scanning Calorimetry (DSC) detects phase transitions linked to H-bond rearrangements .
Q. What experimental and computational methods address discrepancies in enzyme inhibition data?
Q. How is microwave-assisted synthesis optimized for this compound’s derivatives?
- Reaction parameters : Power (100–300 W) and pulse settings to prevent decomposition.
- Solvent selection : High dielectric solvents (e.g., DMSO) improve microwave absorption.
- Scale-up challenges : Continuous flow reactors maintain efficiency at larger scales .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Hydrogen bond distance | N–H···O: 2.89 Å | |
| R-factor | <0.05 (high-resolution data) |
Q. Table 2. Biological Activity Profile
| Assay Type | Result (IC₅₀) | Target |
|---|---|---|
| CYP1B1 inhibition | 0.011 µM | Enzyme |
| Cytotoxicity (HeLa) | 12.5 µM | Cancer cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
